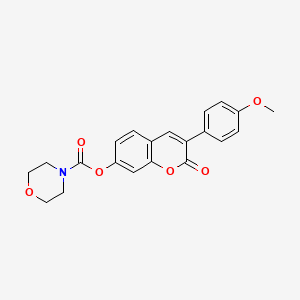

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate belongs to the coumarin family, characterized by a 2-oxo-2H-chromene core. Key structural features include:

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-16-5-2-14(3-6-16)18-12-15-4-7-17(13-19(15)28-20(18)23)27-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXHGSUJVAFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the 4-methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.

Attachment of the morpholine-4-carboxylate moiety: The final step involves the nucleophilic substitution reaction of the intermediate product with morpholine-4-carboxylic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit cholinesterase enzymes, reduce oxidative stress, and prevent the aggregation of β-amyloid peptides . These actions are mediated through its binding to the active sites of enzymes and its ability to chelate metal ions.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position ester group significantly influences solubility, bioavailability, and target interactions. Key analogs include:

*XLogP3 values estimated based on substituent contributions.

Key Observations :

Substituent Variations at the 3-Position

The 3-position substituent modulates electronic properties and steric effects:

Key Observations :

Core Structure Modifications

Variations in the coumarin core (e.g., 4-oxo vs. 2-oxo) alter conjugation and reactivity:

Key Observations :

- The 2-oxo-2H-chromene core in the target compound is less electrophilic than 4-oxo analogs, reducing nonspecific interactions .

- Hybrid structures like benzofuran-chromene demonstrate the scaffold’s adaptability for diverse applications.

Biological Activity

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a chromenone core with a methoxyphenyl substituent and a morpholine carboxylate group. The presence of these functional groups enhances the compound's solubility and bioavailability, which are critical factors in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO6 |

| Molecular Weight | 425.41 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses.

- Antioxidant Activity : The methoxy group contributes to its antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.6 | Inhibition of proliferation |

These findings suggest that the compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, with results indicating notable activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results demonstrate that the compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Case Studies

- In Vivo Studies on Tumor Models : A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. This effect was attributed to enhanced apoptosis and reduced angiogenesis within tumor tissues.

- Inflammation Models : In models of acute inflammation induced by carrageenan, treatment with the compound resulted in reduced paw edema, highlighting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.